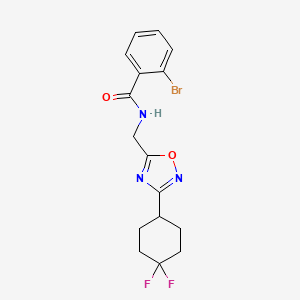

2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

描述

属性

IUPAC Name |

2-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrF2N3O2/c17-12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-24-13)10-5-7-16(18,19)8-6-10/h1-4,10H,5-9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAYNRXTOXVYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the difluorocyclohexyl group: This step involves the reaction of cyclohexyl derivatives with fluorinating agents.

Bromination of the benzamide core: The benzamide core is brominated using bromine or other brominating agents under controlled conditions.

Coupling of the oxadiazole and benzamide moieties: This final step involves coupling the oxadiazole ring with the brominated benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The bromo group can be substituted with other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization and ring-opening: The oxadiazole ring can participate in cyclization or ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

Substitution reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

科学研究应用

2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

Biological Studies: It can be used to study the interactions of small molecules with biological targets, aiding in the understanding of biochemical pathways.

作用机制

The mechanism of action of 2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide are compared below with analogous compounds reported in literature (Table 1) .

Table 1: Structural and Functional Comparison

| Compound Name (Simplified) | Oxadiazole Substituent | Benzamide Substituent | Linker Group | Key Modifications | Hypothesized Impact on Properties |

|---|---|---|---|---|---|

| Target Compound | 4,4-difluorocyclohexyl | 2-bromo | -CH2- | Difluorocyclohexyl, bromine | Enhanced lipophilicity, metabolic stability |

| N-[2-(ethyl(3-methylphenyl)amino)ethyl]-... | 3-methyl | None (unsubstituted) | -SCH2- | Methyl-oxadiazole, thioether linker | Reduced metabolic stability (oxidation-prone) |

| 2-[[(5-methyl-oxadiazol-3-yl)methyl]thio]-... | 5-methyl | 4-nitro (side chain) | -SCH2- | Nitro group, methyl-oxadiazole | Increased electron-withdrawing effects, potential cytotoxicity |

| N-[2-(2-cyano-3-fluorophenylamino)ethyl]-... | 3-methyl | None (unsubstituted) | -SCH2- | Cyano-fluorophenyl side chain | Improved target affinity (polar interactions) |

Key Structural and Functional Insights

Oxadiazole Substituents: The 4,4-difluorocyclohexyl group in the target compound introduces steric bulk and fluorination, likely enhancing membrane permeability and resistance to oxidative metabolism compared to smaller substituents (e.g., 3-methyl or 5-methyl in analogs) .

Nitro or cyano groups in analogs (e.g., 4-nitro, 2-cyano) may increase reactivity but risk off-target effects or metabolic instability.

Linker Groups :

- The methylene (-CH2-) linker in the target compound is less susceptible to metabolic cleavage than the thioether (-SCH2-) linkers in analogs, which are prone to oxidation .

Therapeutic Implications: Analogs with thioether linkers and nitro/cyano groups are reported for cancer, viral infections, and thrombotic disorders . The target compound’s difluorocyclohexyl and bromine modifications may confer advantages in potency or pharmacokinetics for similar applications.

Research Findings and Limitations

- Data Gaps : Specific pharmacological data (e.g., IC50, bioavailability) for the target compound are absent in the reviewed materials. Comparisons rely on structural inferences and reported therapeutic uses of analogs .

生物活性

2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies and providing a comprehensive overview of its mechanisms of action, efficacy against specific biological targets, and potential applications.

Chemical Structure and Properties

The compound features a bromine atom , a benzamide moiety , and a 1,2,4-oxadiazole ring substituted with a difluorocyclohexyl group . This unique structural configuration is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H16BrF2N3O2 |

| Molecular Weight | 373.20 g/mol |

| CAS Number | 2034461-36-2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Properties : Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antifungal and antibacterial activities. For instance, compounds containing the oxadiazole moiety have demonstrated efficacy against Botrytis cinerea and other fungal pathogens .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to or including the oxadiazole structure:

Antifungal Activity

A study synthesized a series of benzamides containing the 1,2,4-oxadiazole moiety and assessed their antifungal activity against various fungi. Notably:

- Compounds exhibited up to 84.4% antifungal activity against Botrytis cinerea at a concentration of 100 mg/L.

- The acute toxicity of some derivatives was classified as low (<20 mg/L), indicating potential for safe use in agricultural applications .

Anticancer Activity

Research has indicated that compounds similar to this compound may possess anticancer properties through:

- Induction of apoptosis in cancer cell lines.

- Inhibition of tumor growth in animal models.

Case Studies

- Case Study on Antifungal Efficacy : A comparative analysis was conducted on several oxadiazole-based benzamides where 10a showed superior efficacy compared to traditional fungicides like pyraclostrobin .

- Case Study on Anti-inflammatory Potential : In vitro assays demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine production in macrophages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。